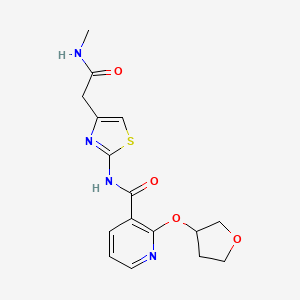
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic and Biochemical Roles
Nicotinamide derivatives, including compounds structurally similar to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, play crucial roles in various metabolic processes. These roles include participating as cofactors in redox reactions, influencing the synthesis of purines, and affecting the metabolic methylation processes within cells. For instance, nicotinamide derivatives have been implicated in the modulation of nicotinamide N-methyltransferase (NNMT) activity, which impacts methylation potential and epigenetic states, highlighting a link between metabolic enzyme deregulation and cancer cell methylation landscapes (Ulanovskaya et al., 2013).
Antimicrobial and Antifungal Applications
Derivatives of nicotinamide have shown antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases. The synthesis and evaluation of novel dipeptide derivatives based on nicotinamide frameworks, including antimicrobial screening, have yielded compounds with promising activity against various pathogens. This research underscores the potential for designing new antimicrobial agents leveraging the nicotinamide structure as a backbone (Moustafa et al., 2018).
Molecular Docking and Drug Design
Nicotinamide derivatives have been subjects of molecular docking studies to understand their interactions with biological targets, such as enzymes and receptors. These studies assist in uncovering the molecular basis of their activity and guiding the design of more effective and selective therapeutic agents. For example, the investigation into the structure-activity relationships of NNMT inhibitors provided insights into essential chemical features and protein-ligand interactions necessary for inhibition, facilitating the development of potential treatments for conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).
Cancer Research and Chemotherapy
Research has explored the role of nicotinamide derivatives in cancer, particularly in mechanisms involving DNA repair and the modulation of chemotherapy efficacy. Certain nicotinamide analogs can potentiate the cytocidal effects of chemotherapeutic agents, offering avenues for synergistic cancer treatments and highlighting the potential for nicotinamide derivatives in enhancing therapeutic outcomes (Berger et al., 1982).
Propiedades
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-17-13(21)7-10-9-25-16(19-10)20-14(22)12-3-2-5-18-15(12)24-11-4-6-23-8-11/h2-3,5,9,11H,4,6-8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQOJRGXHKWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
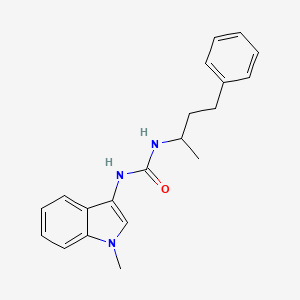

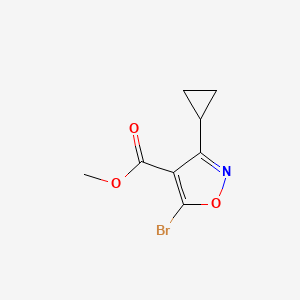
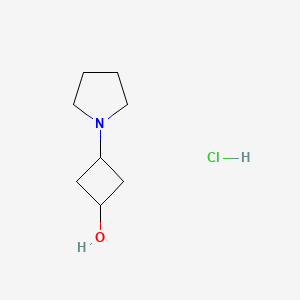
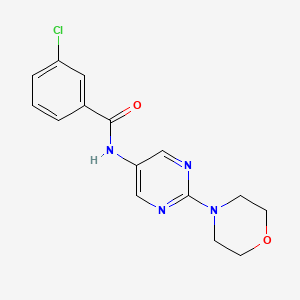
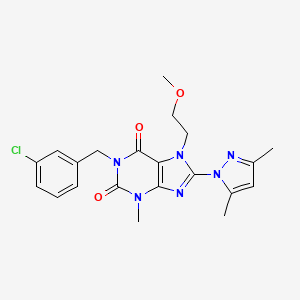
![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)
![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

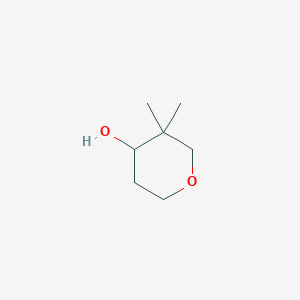
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)
